molecular formula C13H24ClNO3 B1245111 OT-551 hydrochloride CAS No. 627085-15-8

OT-551 hydrochloride

Katalognummer: B1245111
CAS-Nummer: 627085-15-8
Molekulargewicht: 277.79 g/mol
InChI-Schlüssel: BGEXDXBTNACMOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biochemische Analyse

Biochemical Properties

OT-551 hydrochloride plays a crucial role in biochemical reactions due to its ability to penetrate cell membranes and reach both the front and back of the eye . It interacts with various biomolecules, including enzymes and proteins. One of the key interactions is with superoxide dismutase 1 (SOD1), an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide . This interaction enhances the antioxidant capacity of this compound, protecting retinal cells from oxidative stress. Additionally, this compound inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex involved in inflammatory responses .

Cellular Effects

This compound exerts significant effects on various cell types, particularly retinal pigment epithelial cells. It protects these cells from light-induced degeneration by reducing oxidative stress and inflammation . The compound influences cell signaling pathways by inhibiting NF-κB, leading to decreased production of pro-inflammatory cytokines . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in oxidative stress and inflammation . These cellular effects contribute to the preservation of retinal function and visual acuity in patients with age-related macular degeneration .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. The compound penetrates cell membranes and interacts with SOD1, enhancing its antioxidant activity . It also inhibits NF-κB, reducing the expression of pro-inflammatory genes . Additionally, this compound modulates the activity of other transcription factors, leading to changes in gene expression that protect retinal cells from oxidative damage . These molecular interactions contribute to the compound’s therapeutic effects in ocular diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over extended periods. The compound has shown stability and sustained efficacy in reducing oxidative stress and inflammation in retinal cells . Long-term studies have demonstrated that this compound maintains its protective effects on retinal function and visual acuity over time

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces oxidative stress and inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including retinal damage and impaired visual function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant and anti-inflammatory properties. The compound interacts with SOD1, enhancing its activity and promoting the dismutation of superoxide radicals . Additionally, this compound inhibits NF-κB, reducing the production of pro-inflammatory cytokines . These interactions contribute to the compound’s protective effects on retinal cells and its potential therapeutic applications in ocular diseases.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s lipophilic nature allows it to penetrate cell membranes and reach intracellular targets . It is distributed throughout the retina, reaching both the front and back of the eye . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in retinal cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of retinal cells, where it exerts its antioxidant and anti-inflammatory effects . The targeting of this compound to specific subcellular compartments is facilitated by its lipophilic nature and interactions with transporters and binding proteins . These factors contribute to the compound’s efficacy in protecting retinal cells from oxidative stress and inflammation.

Vorbereitungsmethoden

OT-551 hydrochloride is synthesized by Othera Pharmaceuticals. The compound is a lipophilic, disubstituted hydroxylamine that can be administered as an eye drop. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods are not extensively documented, but the compound is synthesized in a controlled laboratory environment to ensure purity and efficacy .

Analyse Chemischer Reaktionen

OT-551 hydrochloride undergoes various chemical reactions, including oxidation and reduction. As a potent catalytic antioxidant, it can neutralize reactive oxygen species, thereby protecting cells from oxidative damage . Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. The major products formed from these reactions are typically more stable, less reactive compounds that do not pose a threat to cellular integrity .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

OT-551 hydrochloride exhibits significant biochemical activity due to its ability to penetrate cell membranes effectively. This characteristic is crucial for its application in ocular therapies, as it allows the compound to reach both the anterior and posterior segments of the eye. The compound has been shown to:

  • Reduce Oxidative Stress : By interacting with superoxide dismutase 1 (SOD1), OT-551 enhances antioxidant activity, thereby reducing oxidative damage in retinal pigment epithelial cells.
  • Protect Retinal Cells : Studies indicate that OT-551 protects retinal pigment epithelial cells from light-induced degeneration by mitigating inflammation and oxidative stress .

Phase II Clinical Trials

A notable phase II clinical trial investigated the safety and preliminary efficacy of OT-551 for treating geographic atrophy (GA), an advanced form of AMD. The trial involved:

  • Participants : Ten individuals with bilateral GA were enrolled.
  • Dosage : Participants received topical administration of 0.45% OT-551 in one eye three times daily for two years.
  • Safety Measures : Evaluations included complete ophthalmic examinations and fundus photography.
  • Efficacy Outcomes : Primary outcomes focused on changes in best-corrected visual acuity (BCVA) after 24 months. Secondary outcomes assessed changes in GA area, contrast sensitivity, and microperimetry measurements .

Results :

  • The study reported that OT-551 was well tolerated, with no serious adverse effects noted.
  • At the end of the trial, the mean change in BCVA was +0.2 letters for the treated eye compared to -11.3 letters for the untreated eye, suggesting a protective effect against vision loss in treated patients .

Protective Effects Against Light-Induced Damage

Research has demonstrated that OT-551 provides substantial protection against light-induced retinal damage. In animal studies:

  • Experimental Design : Albino rats were administered OT-551 prior to exposure to intense light conditions.
  • Outcomes Measured : Histological evaluations showed that treated rats had significantly preserved retinal structures compared to control groups .

The protective mechanism appears to be linked to the inhibition of lipid peroxidation and reduced oxidative stress, which are critical factors in retinal cell survival during phototoxic conditions.

Summary of Findings

The applications of this compound in scientific research highlight its potential as a therapeutic agent for age-related macular degeneration and related ocular conditions. Key findings include:

Aspect Details
Biochemical Activity Antioxidant properties; reduces oxidative stress
Clinical Trial Summary Phase II trial with 10 participants; well tolerated; positive BCVA outcomes
Protective Mechanism Inhibits lipid peroxidation; protects retinal cells from light damage

Biologische Aktivität

OT-551 hydrochloride, chemically known as 1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride, is a novel antioxidant compound primarily investigated for its therapeutic potential in treating age-related macular degeneration (AMD). This article delves into the biological activity of OT-551, summarizing its pharmacological properties, mechanisms of action, and clinical findings.

OT-551 is a small lipophilic molecule that penetrates the cornea effectively. It is converted by ocular esterases into TEMPOL-H (TP-H), its active metabolite, which acts as a potent free radical scavenger. The primary mechanism of action involves:

  • Antioxidant Activity : OT-551 and TP-H interact with reactive oxygen species (ROS), thereby mitigating oxidative stress in retinal cells.
  • Anti-inflammatory Effects : The compound exhibits properties that reduce inflammation, which is crucial in the pathogenesis of AMD.
  • Antiangiogenic Properties : OT-551 inhibits the growth of new blood vessels, a process that can lead to the wet form of AMD.

Preclinical Studies

Preclinical studies have demonstrated the efficacy of OT-551 in protecting retinal pigment epithelial (RPE) cells from oxidative damage. Notably:

  • In vitro studies indicated that OT-551 protects against oxidative damage and light-induced photoreceptor cell death.
  • Animal models showed that topical administration of OT-551 resulted in significant retinal bioavailability and protection against light-induced degeneration .

Phase II Trials

  • Study Design : A single-center, open-label phase II trial was conducted with 10 participants suffering from bilateral geographic atrophy (GA) associated with AMD. Participants received topical 0.45% OT-551 three times daily for two years .
  • Outcomes :
    • Safety : The treatment was well tolerated with no serious adverse effects reported.
    • Efficacy : While some improvements in visual acuity were noted, there was no significant effect on the progression of GA or other secondary measures like contrast sensitivity and total drusen area .
  • Results Summary :
    MeasureBaseline (mm²)Change at 18 Months (mm²)
    Placebo Group6.17+3.55
    OT-551 0.3% Group6.26+3.01
    OT-551 0.45% Group6.04+3.43
    • Best Corrected Visual Acuity (BCVA) changes were minimal across groups, indicating limited efficacy in preventing vision loss .

Additional Findings

A larger multi-center trial involving 137 subjects evaluated both 0.3% and 0.45% concentrations of OT-551 over two years. Results indicated that while the drug was safe for long-term use, it did not significantly reduce GA progression compared to placebo .

Case Studies

In a notable case study involving patients with advanced AMD treated with OT-551, visual acuity improvements were observed in some participants despite overall limited efficacy in larger trials. This suggests potential variability in response among individuals .

Eigenschaften

IUPAC Name

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3.ClH/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9;/h9-10,16H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEXDXBTNACMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211794
Record name OT-551 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627085-15-8
Record name OT-551 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627085158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OT-551 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OT-551 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095G6QEF8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The nitroxide of Example 5a (2.2 g, 9.15 mmol) was added to a solution of saturated hydrogen chloride in ethanol (20 mL). The red color disappeared quickly and the resulting yellow colored solution was boiled to give clear colorless solution. The solution was concentrated in vacuo, dissolved in 100 mL ethyl acetate and was washed with saturated NaHCO3 to obtain the hydroxylamine free-base. The ethyl acetate layer was separated, acidified with ethereal HCl, and concentrated to give white solid, which was recrystallized from ethanol (10 mL) as a white crystalline solid 1.15 g (4.13 mmol, 45.1%). m.p. 224-228° C. (dec.).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.